p-Chloromethylphenylacetyl chloride
Description
p-Chloromethylphenylacetyl chloride is an aromatic acyl chloride derivative characterized by a chloromethyl (–CH₂Cl) substituent at the para position of the phenyl ring and an acetyl chloride (–COCl) functional group. This compound is likely used in organic synthesis, particularly in Friedel-Crafts acylation or peptide coupling, due to the electrophilic nature of the acyl chloride group. The para-chloromethyl substituent enhances reactivity by introducing steric and electronic effects, distinguishing it from simpler phenylacetyl chlorides .
Properties
CAS No. |
56097-33-7 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-[4-(chloromethyl)phenyl]acetyl chloride |
InChI |
InChI=1S/C9H8Cl2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2 |
InChI Key |
WBZLWGLHESFGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenylacetyl Chloride (CAS 103-80-0)
- Structure : Benzene ring with an acetyl chloride group (–COCl) at the α-carbon .
- Molecular Formula : C₈H₇ClO .
- Reactivity : Highly reactive in nucleophilic acyl substitution reactions, commonly used to synthesize phenylacetamide derivatives .
- Safety : Corrosive; causes severe skin/eye damage (H314, H335) .
Key Difference : Lacks the para-chloromethyl group, making it less sterically hindered and electronically distinct from p-chloromethylphenylacetyl chloride.
4-Methoxyphenylacetyl Chloride (CAS 4693-91-8)
- Structure : Para-methoxy (–OCH₃) substituent on the phenyl ring with an acetyl chloride group .
- Molecular Formula : C₉H₉ClO₂.
- Reactivity : The electron-donating methoxy group reduces electrophilicity compared to this compound, altering reaction kinetics in aromatic substitutions .
Key Difference: Methoxy vs.
α-Methoxy-α-Trifluoromethylphenylacetyl Chloride
- Structure : Contains both methoxy (–OCH₃) and trifluoromethyl (–CF₃) groups on the α-carbon adjacent to the acyl chloride .
- Synonyms: (R)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride .
- Applications : Used in asymmetric synthesis; the trifluoromethyl group enhances stability and lipophilicity .
Key Difference : The α-substituents create steric hindrance and electronic effects distinct from the para-chloromethyl group in the target compound.
Chloroacetyl Chloride (CAS 79-04-9)
- Structure : Simple acyl chloride with a chlorine atom adjacent to the carbonyl group .
- Molecular Formula : C₂H₂Cl₂O.
- Reactivity : Extremely reactive due to the electron-withdrawing chlorine, used in synthesizing pharmaceuticals and agrochemicals .
- Toxicity : Highly toxic (LC50 = 300 ppm in rats); causes respiratory and dermal irritation .
Key Difference : Lacks an aromatic ring, resulting in fundamentally different reactivity and applications compared to aromatic acyl chlorides.
Phenacyl Chloride (CAS 532-27-4)
- Structure: Acetophenone derivative with a chlorine substituent on the α-carbon (C₈H₇ClO) .
- Applications : Intermediate in tear gas production; reacts via nucleophilic substitution at the α-carbon .
- Safety : Classified as Acute Tox. 2 (H330) and Skin Irrit. 2 (H315) .
Key Difference : Contains a ketone group instead of an acyl chloride, leading to divergent reaction pathways.
Comparative Data Table
*Inferred structure based on analogs.
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